N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide
Description
N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, an ethyl group, a thiophene ring, a benzofuran ring, and an acetamide group
Properties
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-15-7-13(8-18)17(22-15)19-16(20)6-11-3-4-12-9-21-10-14(12)5-11/h3-5,7H,2,6,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZRHYUEYYPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2=CC3=C(COC3)C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano and ethyl groups are introduced through electrophilic substitution reactions.
Synthesis of the Benzofuran Ring: The benzofuran moiety can be synthesized via cyclization reactions involving phenol derivatives and suitable aldehydes or ketones.
Coupling Reaction: The thiophene and benzofuran intermediates are then coupled using a suitable linker, such as an acetamide group, through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-methylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide
- N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-4-yl)acetamide
- N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-6-yl)acetamide
Uniqueness
N-(3-cyano-5-ethylthiophen-2-yl)-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
